molecular formula C14H11F3N2O4S B8690192 N-(3-sulfamoylphenyl)-4-(trifluoromethoxy)benzamide

N-(3-sulfamoylphenyl)-4-(trifluoromethoxy)benzamide

Cat. No. B8690192
M. Wt: 360.31 g/mol
InChI Key: WHBBMMOYJQTWKW-UHFFFAOYSA-N
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Patent
US08841483B2

Procedure details

To a solution of 3-amino-benzenesulfonamide (17 mg, 0.10 mmol) in pyridine (1 mL) was added 4-trifluoromethoxy benzoyl chloride (16 μL, 0.10 mmol). The reaction was stirred at room temperature for 15 h and purified by preparative reverse phase HPLC using 10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA) to give N-(3-(aminosulfonyl)phenyl)-4-(trifluoromethoxy)benzamide. LC/MS: m/z 360.9 (M+H)+ at 3.02 min (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)).
Quantity
17 mg
Type
reactant
Reaction Step One
Quantity
16 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([S:8]([NH2:11])(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.[F:12][C:13]([F:25])([F:24])[O:14][C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=[O:20])=[CH:17][CH:16]=1>N1C=CC=CC=1>[NH2:11][S:8]([C:4]1[CH:3]=[C:2]([NH:1][C:19](=[O:20])[C:18]2[CH:22]=[CH:23][C:15]([O:14][C:13]([F:12])([F:24])[F:25])=[CH:16][CH:17]=2)[CH:7]=[CH:6][CH:5]=1)(=[O:9])=[O:10]

Inputs

Step One
Name
Quantity
17 mg
Type
reactant
Smiles
NC=1C=C(C=CC1)S(=O)(=O)N
Name
Quantity
16 μL
Type
reactant
Smiles
FC(OC1=CC=C(C(=O)Cl)C=C1)(F)F
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by preparative reverse phase

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NS(=O)(=O)C=1C=C(C=CC1)NC(C1=CC=C(C=C1)OC(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.